3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide
Description
3-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a sulfonyl-linked 4-(3-chlorophenyl)piperazine moiety and an N-(thiophen-2-yl)methyl substituent. This compound combines a piperazine ring—a common pharmacophore in medicinal chemistry—with a thiophene carboxamide scaffold, which is often associated with diverse biological activities, including antimicrobial and CNS-targeting effects .
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S3/c21-15-3-1-4-16(13-15)23-7-9-24(10-8-23)30(26,27)18-6-12-29-19(18)20(25)22-14-17-5-2-11-28-17/h1-6,11-13H,7-10,14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPIIROUGFPACD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the sulfonyl group, and the attachment of the thiophene ring. One common method involves the reaction of 3-chlorophenylpiperazine with a sulfonyl chloride derivative, followed by the coupling with a thiophene-2-carboxamide derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic reagents like amines or alkoxides are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
3-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide (CAS 1040634-43-2)
- Structural Differences :
- Piperazine Substituent : 2-Fluorophenyl vs. 3-chlorophenyl in the target compound.
- Carboxamide Group : N-phenyl vs. N-(thiophen-2-yl)methyl.
- Physicochemical Properties :
- Synthesis : Prepared via sulfonylation of piperazine intermediates, analogous to methods used for ND-7 and ND-8 (38–58% yields) .
N-[4-(4-Chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide (CAS 371140-69-1)
- Structural Differences :
- Linker : Carbothioyl (C=S) vs. sulfonyl (SO₂) in the target compound.
- Substituents : 4-Chloro-2-nitrophenyl on piperazine vs. 3-chlorophenyl.
- Properties :
Piperazine-Containing Heterocyclic Analogs
ND-7 and ND-8 (Quinolone Derivatives)
- Core Structure: Quinolone (6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) vs. thiophene-2-carboxamide.
- Piperazine Modifications :
- ND-7: 4-(3-Chlorophenyl)piperazine acetylated at the piperazine nitrogen.
- ND-8: Additional phenylacetyl group on the piperazine.
- Synthesis Yields : 38% (ND-7) and 58% (ND-8), suggesting steric hindrance affects reactivity in acetylated derivatives .
Benzo[b]thiophene-Propanone Derivatives (6c–6f)
- Core Structure: 4,7-Dimethoxybenzo[b]thiophene with a propanone-piperazine chain.
- Key Variations :
- Substituents on piperazine: 4-Fluorophenyl (6c), 2-methoxyphenyl (6d), pyridin-2-yl (6e), and 4-nitrophenyl (6f).
- Melting Points : 128–175°C, influenced by substituent polarity (e.g., 6f with nitro group: 161–162°C) .
Comparative Physicochemical and Spectral Data
*Estimated data based on structural analogs.
Key Research Findings and Implications
Piperazine Substituent Effects :
- Electron-withdrawing groups (e.g., 3-chlorophenyl, nitro) enhance metabolic stability but may reduce solubility. Compounds with 4-nitrophenyl (6f) exhibit higher melting points due to polarity .
- Fluorine substitution (as in CAS 1040634-43-2) improves bioavailability via reduced CYP450 metabolism .
Sulfonyl vs.
Synthetic Challenges :
- Low yields (25–58% in ND-7, CD-9) highlight steric and electronic challenges in piperazine functionalization .
Notes on Impurities and Byproducts
Relevant Impurities :
- Control Strategies: Chromatographic purification (e.g., silica gel for ND-7) and recrystallization (ethanol/hexane for 6d) are critical for impurity mitigation .
Biological Activity
The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is a novel synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potentials, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 492.0 g/mol. The structural features include a pyrazole core, a piperazine moiety, and a sulfonyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H24ClN5O3S |
| Molecular Weight | 492.0 g/mol |
| CAS Number | 1185151-85-2 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Ring : Cyclization of 1,2-diamine derivatives with sulfonium salts.
- Introduction of the 3-Chlorophenyl Group : Substitution using halogenation reactions.
- Attachment of the Sulfonyl Group : Reaction of sulfonyl chloride with the piperazine derivative.
- Formation of the Pyrazole Ring : Cyclization with hydrazine and a diketone.
- Final Coupling : Combining the pyrazole derivative with the piperazine-sulfonyl compound.
Antioxidant Activity
Research indicates that derivatives similar to thiophene-2-carboxamide exhibit significant antioxidant properties. For instance, one study reported that an amino thiophene-2-carboxamide demonstrated a 62% inhibition rate compared to ascorbic acid when tested using the ABTS method .
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various pathogenic bacteria. Notably, it showed promising results against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). The antibacterial activity was measured in terms of percentage inhibition compared to standard antibiotics like ampicillin:
| Bacterial Strain | % Inhibition (Compound) | % Inhibition (Ampicillin) |
|---|---|---|
| Staphylococcus aureus | 83.3% | 64.0% |
| Bacillus subtilis | 82.6% | 86.9% |
| Escherichia coli | 64.0% | 64.0% |
| Pseudomonas aeruginosa | 86.9% | 64.0% |
These results suggest that the compound possesses significant antibacterial properties, particularly against Gram-positive strains .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various target proteins. The results indicate that compounds derived from thiophene-2-carboxamide show high binding affinity, making them suitable candidates for further development as therapeutic agents . For instance, compounds were docked against five different proteins, revealing strong interactions with specific amino acid residues, which could be pivotal for their biological activity.
Case Studies
- Antimicrobial Efficacy : A study evaluated several thiophene derivatives against a panel of bacteria and found that compounds similar to our target exhibited higher antibacterial activity than their counterparts .
- DFT Investigations : Density Functional Theory (DFT) calculations have provided insights into the electronic properties and stability of these compounds, indicating favorable HOMO-LUMO energy gaps which correlate with their biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
